(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone
Description
The compound "(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone" features a methoxy-substituted benzothiazole core linked to a piperidine-pyrrolidinyl methanone scaffold.
Properties
IUPAC Name |
[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-14-4-5-15-16(12-14)24-18(19-15)21-10-6-13(7-11-21)17(22)20-8-2-3-9-20/h4-5,12-13H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPIVVVIMNAAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biological Activity
The compound (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone represents a novel class of bioactive molecules characterized by their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be structurally represented as follows:
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives, such as the compound , exhibit significant antitumor properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer), using the MTT assay .
- Induction of Apoptosis : Flow cytometry analyses revealed that the compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic markers and a decrease in anti-apoptotic proteins .
- Cell Cycle Arrest : The compound also induces cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound demonstrates anti-inflammatory properties:
- Cytokine Inhibition : It significantly reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages, indicating its potential utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole moiety can enhance biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzothiazole ring | Increased antitumor potency |
| Variation in piperidine structure | Altered pharmacokinetic properties |
| Presence of methoxy group | Enhanced anti-inflammatory effects |
These findings suggest that careful structural modifications can optimize the therapeutic efficacy of benzothiazole derivatives.
Case Studies
- Study on Antitumor Effects : A study evaluated a series of benzothiazole derivatives against A431 and A549 cell lines. The lead compound showed IC50 values significantly lower than those of standard chemotherapeutics, highlighting its potential as a viable anticancer agent .
- Inflammation Model : In a murine model of inflammation, administration of the compound reduced paw swelling and inflammatory cytokine levels compared to controls, supporting its use in inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features, based on evidence-derived
Key Observations
Structural Diversity and Pharmacophore Contributions The target compound incorporates a methoxybenzothiazole group, which distinguishes it from analogs like the bromophenyl-pyrrolidinyl methanone () or imidazole-containing compounds (). The piperidine-pyrrolidinyl methanone backbone is shared with JAK inhibitors (e.g., 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole), which exhibit anti-inflammatory properties .
Functional Group Impact on Applications Electron-withdrawing groups (e.g., trifluoromethyl in ’s benzoimidazole) enhance metabolic stability and target binding, whereas methoxy groups (in the target compound) may improve solubility and CNS penetration . The pyrrolidinyl methanone moiety, common to all listed compounds, is a versatile pharmacophore for modulating physicochemical properties and enhancing binding affinity .
Synthetic Utility Compounds like 44 () and (4-Bromophenyl)(pyrrolidin-1-yl)methanone () highlight the role of such structures as intermediates in multi-step syntheses. The target compound’s methoxybenzothiazole group may similarly serve as a building block for bioactive molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
